An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine (CAS No. 897732-75-1). Due to the limited availability of experimentally determined data in public literature, this document primarily collates predicted values obtained from computational models. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The guide includes a summary of structural and physicochemical data, detailed general experimental protocols for key property determination, and workflow diagrams to illustrate synthesis and characterization processes.
Introduction
2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a substituted pyridine derivative. The presence of an amine group, a methyl group, and a methylsulfonyl group on the pyridine ring suggests its potential utility as a scaffold or intermediate in medicinal chemistry. Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and as a potential pharmacophore. This document aims to consolidate the available information on its properties and provide standardized methodologies for their experimental determination.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | 2-Methyl-6-(methylsulfonyl)pyridin-3-amine |
| CAS Number | 897732-75-1 |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol [1][2][3] |
| Canonical SMILES | CC1=NC(=CC=C1N)S(=O)(=O)C |
| InChI Key | UFMCZYUTXQRFKR-UHFFFAOYSA-N[1][3] |
| Physical Form | Solid (at room temperature)[1] |
Physicochemical Properties
The following tables summarize the available, predominantly predicted, physicochemical data for 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. It is critical to note that these values are computational estimates and should be confirmed by experimental analysis.
Table 3.1: Predicted Physicochemical Data
| Property | Predicted Value | Source/Method |
| pKa | 2.43 ± 0.10 | LookChem[4] |
| Topological Polar Surface Area (TPSA) | 81.43 Ų | ChemScene[3] |
Table 3.2: Predicted Lipophilicity (LogP)
| Prediction Method | Predicted LogP Value | Source |
| iLOGP | 0.6 | ChemScene[3] |
| XLOGP3 | 0.14 | ChemScene[3] |
| WLOGP | 1.46 | ChemScene[3] |
| MLOGP | -0.34 | ChemScene[3] |
| SILICOS-IT | 0.38 | ChemScene[3] |
| Consensus LogP | 0.45 | ChemScene [3] |
No experimentally determined data for melting point, boiling point, or solubility were found in the public domain.
Synthesis Pathway
A documented synthesis route for 2-Methyl-6-(methylsulfonyl)pyridin-3-amine involves the reaction of 3-amino-6-bromo-2-methylpyridine with sodium methanesulfinate.[5]
Experimental Protocols for Physicochemical Characterization
The following are detailed, standard methodologies for the experimental determination of key physicochemical properties. These protocols are general and may require optimization for the specific compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary melting point apparatus
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Mortar and pestle
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Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Determination of Aqueous Solubility
Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent (e.g., water, buffer).
Apparatus:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and then a sample is withdrawn and centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with the mobile phase (for HPLC) or the solvent, and the concentration of the dissolved compound is determined using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Determination of pKa
Principle: The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Beaker and magnetic stirrer
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
Procedure:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve). For more complex molecules, specialized software is used to analyze the curve and determine the pKa value(s).
Determination of Partition Coefficient (LogP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its logarithm.
Apparatus:
-
Separatory funnel or vials
-
Orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
n-Octanol and water (or buffer)
Procedure:
-
Phase Preparation: n-Octanol and water (or a relevant buffer, e.g., pH 7.4 PBS) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken gently for a period sufficient to reach equilibrium (e.g., 1-24 hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in water]. LogP is then calculated as log₁₀(P).
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.
Conclusion
This technical guide has compiled the currently available, though limited, physicochemical information for 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. The provided data is primarily based on computational predictions and underscores the need for experimental validation. The detailed experimental protocols and workflow diagrams are intended to guide researchers in obtaining robust experimental data, which is essential for the successful application of this compound in research and development, particularly in the field of medicinal chemistry.
References
- 1. 2-Methyl-6-(methylsulfonyl)pyridin-3-amine | 897732-75-1 [sigmaaldrich.com]
- 2. 897732-75-1|2-Methyl-6-(methylsulfonyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 897732-75-1 | 2-Methyl-6-(methylsulfonyl)pyridin-3-amine | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Cas 897732-93-3,JNJ-38431055 | lookchem [lookchem.com]
- 5. 20277-69-4 | Sodium methanesulfinate | Inorganic Salts | Ambeed.com [ambeed.com]
